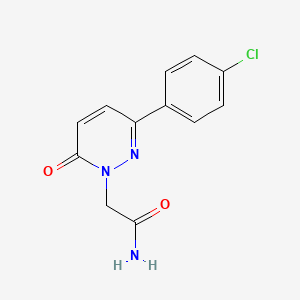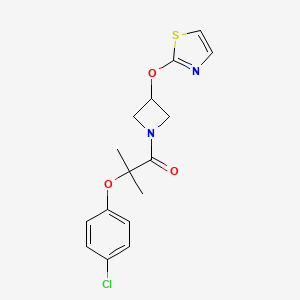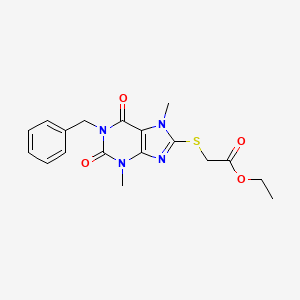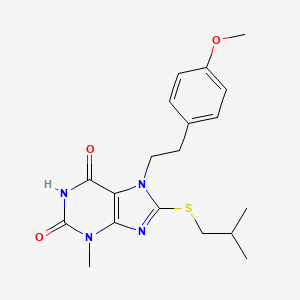
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 2-chloro-N-arylacetamides were prepared by the reaction of arylamines with chloroacetyl chloride in DMF at room temperature . Another study discussed the synthesis of 2-pyridone compounds, which are important in different areas including biology, natural compounds, dyes, and fluorescent materials .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)acetamide” is available . The compound has a molecular formula of C8H8ClNO and a molecular weight of 169.608 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)acetamide” include a molecular weight of 169.608 . More specific properties such as melting point, boiling point, and others are not found in the search results.Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
- 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide analogs have been studied for their potential in photovoltaic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and effective free energy of electron injection, making them suitable for photovoltaic cells. Additionally, molecular docking studies indicate potential interactions with cyclooxygenase 1 (COX1), suggesting possible biological applications (Mary et al., 2020).
Antibacterial Activity
- Derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. These compounds show moderate to good activity against gram-positive and gram-negative bacteria, with QSAR studies highlighting the role of substituents in enhancing their antibacterial efficacy (Desai et al., 2008).
Synthesis and Biological Assessment
- The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been accomplished, with pharmacological assessments indicating potential therapeutic uses. The synthetic process and the study of pharmacological activity of these compounds highlight their potential in medicinal chemistry (Karpina et al., 2019).
Anticonvulsant and Muscle Relaxant Activities
- Certain derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. These studies demonstrate promising results in models of epilepsy and muscle relaxation, suggesting potential therapeutic applications (Sharma et al., 2013).
Crystal Structure Analysis
- The crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been analyzed. Such studies are crucial in understanding the molecular interactions and structural properties of these compounds, which can inform their applications in various fields (Narayana et al., 2016).
Analgesic and Anti-Inflammatory Activity
- Research on pyridazinone derivatives, including 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides, has shown significant analgesic and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents (Doğruer & Şahin, 2003).
Nonlinear Optical Properties
- The nonlinear optical properties of organic crystals including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have been studied. Such investigations are key to developing new materials for photonic devices like optical switches and modulators (Castro et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It shares structural similarities with 4-chloroacetanilide , which is known to be an impurity present in acetaminophen . Therefore, it might interact with similar targets as acetaminophen, such as cyclooxygenase enzymes.
Mode of Action
Based on its structural similarity to 4-chloroacetanilide , it might inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If it acts similarly to 4-chloroacetanilide , it might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.
Result of Action
If it acts similarly to 4-chloroacetanilide , it might lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAKWAGVHNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)


![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)
![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)
![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)
![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)


![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)